6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

Catalog No.
S813023
CAS No.
1346702-54-2
M.F
C11H11BrN2O2
M. Wt
283.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

CAS Number

1346702-54-2

Product Name

6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

IUPAC Name

6-bromo-1-propan-2-ylindazole-4-carboxylic acid

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

InChI

InChI=1S/C11H11BrN2O2/c1-6(2)14-10-4-7(12)3-8(11(15)16)9(10)5-13-14/h3-6H,1-2H3,(H,15,16)

InChI Key

ALIFNHAOTSEACG-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)O)Br

Canonical SMILES

CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)O)Br

Application in Medicinal Chemistry

Application in Coordination Polymers

6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid is a chemical compound characterized by the presence of a bromine atom at the 6-position of the indazole ring and an isopropyl group at the 1-position. Its molecular formula is C11H11BrN2O2, and it features a carboxylic acid functional group at the 4-position of the indazole structure. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in drug development.

There is no current information available on the mechanism of action of 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid. Indazole derivatives have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, the specific mechanism of action for these effects depends on the individual structure and needs further investigation.

Due to the lack of specific information on 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid, it is advisable to handle it with caution assuming similar properties to other indazole derivatives. Indazoles can exhibit moderate to high toxicity []. Always consult with a safety data sheet (SDS) for proper handling procedures when working with unknown compounds.

The chemical reactivity of 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid includes several notable reactions:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as sodium iodide or potassium fluoride, allowing for the synthesis of various derivatives.
  • Grignard Reactions: This compound can react with Grignard reagents to form alcohols, which may further be converted into other functional groups.
  • Hiyama Cross-Coupling Reaction: This reaction enables the formation of biaryl compounds, expanding the utility of 6-bromo derivatives in organic synthesis .

6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of this compound can inhibit the viability of various cancer cell lines, including liver, breast, and leukemia cells. Notably, some derivatives have demonstrated potent antiangiogenic effects by inhibiting proangiogenic cytokines like TNFα and VEGF .
  • Antioxidant Activity: The compound has been evaluated for its ability to scavenge free radicals, showing promising results against hydroxyl and superoxide radicals .

Several synthesis methods for 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid have been reported:

  • From Methyl 6-Bromo-1-isopropyl-1H-indazole-4-carboxylate: This method involves hydrolysis of the methyl ester to yield the carboxylic acid.
  • Arndt-Eistert Homologation: This reaction allows for the introduction of additional carbon atoms into the structure.
  • Direct Bromination: The introduction of bromine can be achieved through electrophilic aromatic substitution on suitable indazole precursors .

The applications of 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid are diverse:

  • Drug Development: Due to its anticancer and anti-inflammatory properties, it is being explored as a potential lead compound in cancer therapy.
  • Research Tool: It serves as a useful intermediate in synthetic organic chemistry for developing new pharmaceuticals and studying biological pathways.

Interaction studies involving 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid focus on its binding affinities with various biological targets. Molecular docking studies have provided insights into how this compound interacts with proteins involved in cancer progression and inflammation. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
6-Bromo-1H-indazole-4-carboxylic acidBromine at position 6Found to have significant anticancer activity
5-Bromo-2-methylindazoleMethyl group at position 2Exhibits different biological activities compared to the target compound
7-BromoindoleBromine at position 7Known for its neuroprotective effects
Indazole derivatives with various alkyl groupsVaries based on alkyl substituentsDifferent pharmacological profiles depending on substituent

The uniqueness of 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid lies in its specific combination of bromination and isopropyl substitution, which contributes to its distinct biological activity profile compared to other indazole derivatives.

Molecular Architecture and Nomenclature

The compound’s IUPAC name, 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid, reflects its precise substitution pattern:

  • Indazole core: A fused bicyclic system comprising a benzene ring and a pyrazole ring.
  • Substituents:
    • Bromine (Br) at position 6, enhancing electrophilic reactivity.
    • Isopropyl group (C₃H₇) at position 1, influencing steric and electronic properties.
    • Carboxylic acid (-COOH) at position 4, enabling hydrogen bonding and salt formation.

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrN₂O₂
Molecular Weight283.12 g/mol
SMILES NotationC1=C(C=C2C(=C1C(=O)O)C=NN2)Br
IUPAC Name6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

The compound’s planar indazole core with substituents at positions 1, 4, and 6 creates a unique electronic environment, critical for its reactivity and bioactivity.

Historical Development of Indazole Derivatives

Indazole derivatives have evolved through decades of synthetic innovation:

Early Synthesis Methods

  • Davis-Beirut Reaction: A foundational method for generating indazoles via cyclization of o-nitrobenzaldehyde derivatives with hydrazine, followed by reduction.
  • Cyclization Reactions: Use of aminohydrazones or diaryl ketone hydrazones under oxidative or reductive conditions to form the indazole scaffold.

Modern Catalytic Approaches

  • Palladium-Catalyzed C-H Amination: Enables direct functionalization of indazole cores without pre-activated directing groups.
  • Rhodium-Mediated Cyclization: Facilitates the synthesis of substituted indazoles via double C-H activation.

Green Chemistry Advancements

Recent efforts focus on sustainable methods, such as:

  • Metal-Free Oxidative Cyclization: Using iodine or [bis(trifluoroacetoxy)iodo]benzene (PIFA) to minimize catalyst usage.
  • Solvent-Free Reactions: Enhancing atom economy and reducing environmental impact.

Crystallographic Analysis and Solid-State Properties

The compound 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid represents a substituted indazole derivative with distinctive solid-state characteristics. Based on commercial specifications and analytical data, the compound exhibits consistent crystalline properties suitable for pharmaceutical applications [1] [2] [3].

Physical State and Appearance
The compound exists as a crystalline solid under standard conditions, typically appearing as a white to pale yellow powder [1] [2] [3]. The coloration may vary slightly depending on purity and storage conditions, with high-purity samples (97-98%) generally displaying a whiter appearance [1] [3].

Molecular Framework and Crystal Packing
The molecular structure features a planar indazole core with three key substituents: a bromine atom at the 6-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 4-position [4] [1]. The isopropyl substitution at the nitrogen-1 position prevents tautomeric equilibration, fixing the molecule in the 1H-indazole form [5] [6].

The presence of the carboxylic acid functional group introduces hydrogen bonding capabilities that significantly influence the solid-state packing arrangement. Similar indazole carboxylic acid derivatives have been shown to form characteristic hydrogen-bonded dimers through carboxylic acid-carboxylic acid interactions [7] [8] [9].

Crystallographic Parameters
While specific crystallographic data for 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid has not been published, analogous indazole carboxylic acid structures provide insight into expected packing motifs. Related compounds typically crystallize in common space groups such as P21/n or P-1, with unit cell parameters reflecting the molecular dimensions and intermolecular interactions [10] [11].

The bromine substituent at the 6-position is expected to influence both the molecular geometry and crystal packing through halogen bonding interactions. The isopropyl group at the 1-position provides steric bulk that may prevent close packing arrangements while contributing to the overall molecular stability [1] [12].

PropertyValueReference
Molecular FormulaC₁₁H₁₁BrN₂O₂ [4] [1]
Molecular Weight283.12 g/mol [4] [1]
Physical StateCrystalline solid [1] [2] [3]
AppearanceWhite to pale yellow powder [1] [2] [3]
Purity (Commercial)95-98% [1] [3] [12]
Storage ConditionsRoom temperature, sealed, dry [1] [2] [13]

Tautomeric Equilibrium Studies

The tautomeric behavior of indazole derivatives has been extensively studied, with the parent indazole molecule capable of existing in two primary tautomeric forms: the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms [5] [6] [14]. However, the specific case of 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid presents a unique scenario where tautomerization is prevented by substitution.

Tautomeric Considerations for the Target Compound
The presence of the isopropyl group at the N-1 position of the indazole ring system completely prevents tautomeric equilibration between the 1H and 2H forms [5] [6]. This substitution pattern fixes the molecule exclusively in the 1H-indazole configuration, eliminating the possibility of annular tautomerism that is characteristic of unsubstituted indazole derivatives.

Thermodynamic Stability Analysis
Computational studies on indazole tautomers have consistently demonstrated that the 1H-form is thermodynamically more stable than the 2H-form in most cases [5] [6] [14]. The energy difference between these forms typically ranges from 1-5 kcal/mol, with the 1H-form being favored due to the maintenance of benzenoid aromaticity in the fused benzene ring [5] [6].

Influence of Substituents on Tautomeric Equilibrium
While the target compound does not undergo tautomerization due to N-1 substitution, the electronic effects of the substituents provide insight into the stabilization of the 1H-form. The electron-withdrawing bromine atom at the 6-position and the carboxylic acid group at the 4-position would, in theory, influence the electron density distribution within the indazole system [5] [6].

The carboxylic acid group at the 4-position introduces additional hydrogen bonding capabilities, which can stabilize specific tautomeric forms through intramolecular or intermolecular interactions. In related indazole carboxylic acid derivatives, the carboxylic acid group has been shown to participate in hydrogen bonding networks that influence molecular conformation and crystal packing [7] [8] [9].

Experimental Evidence for Tautomeric Assignment
Nuclear magnetic resonance spectroscopy provides definitive evidence for the tautomeric assignment. The ¹H NMR spectrum of 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid shows characteristic signals consistent with the 1H-form: the carboxylic acid proton appears as a singlet at δ 13.54 ppm, aromatic protons appear in the expected region (δ 7.82-8.43 ppm), and the isopropyl substitution pattern is clearly evident [4].

Tautomeric FormStabilityRelevance to Target Compound
1H-indazoleThermodynamically favoredFixed form due to N-1 substitution
2H-indazoleLess stableNot possible due to N-1 substitution
EquilibriumNo tautomerizationPrevented by isopropyl substitution

Solubility Profiling in Organic Solvents

The solubility characteristics of 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid are crucial for its handling, purification, and potential pharmaceutical applications. The compound's solubility profile reflects the balance between hydrophobic indazole core, polar carboxylic acid functionality, and the lipophilic isopropyl group.

Solubility in Polar Protic Solvents
The compound demonstrates good solubility in methanol and ethanol, which is consistent with the presence of the carboxylic acid group that can participate in hydrogen bonding with protic solvents [15] [16] [17]. The solubility in these alcoholic solvents is enhanced by the ability of the carboxylic acid group to form intermolecular hydrogen bonds with the solvent molecules.

Solubility in Polar Aprotic Solvents
Dimethyl sulfoxide (DMSO) represents an excellent solvent for the compound, with commercial suppliers specifically noting its solubility in DMSO [15] [18]. This high solubility in DMSO is attributed to the solvent's ability to solvate both the polar carboxylic acid group and the aromatic indazole system through dipole-dipole interactions.

Dimethylformamide (DMF) also provides good solvation for similar indazole carboxylic acid derivatives, as evidenced by its use in synthetic procedures involving related compounds [19] [20]. The polar aprotic nature of DMF allows for effective dissolution while minimizing interference with potential reactions.

Solubility in Chlorinated Solvents
Dichloromethane (DCM) and chloroform provide moderate solubility for the compound, reflecting the balanced nature of the molecule with both polar and nonpolar regions [16] [17]. These solvents are particularly useful for extraction procedures and purification processes.

Aqueous Solubility
The compound exhibits limited solubility in water, which is expected given the hydrophobic nature of the indazole core and the presence of the lipophilic isopropyl group [15] [17]. The carboxylic acid group, while polar, is insufficient to impart significant aqueous solubility to the overall molecule.

Solubility Enhancement Strategies
Commercial suppliers recommend specific techniques to enhance dissolution, including heating to 37°C and ultrasonication [15] [18]. These methods help overcome kinetic barriers to dissolution and can be particularly useful when preparing stock solutions for biological or analytical applications.

The compound's calculated LogP value of 3.0779 supports its moderate lipophilicity, indicating a preference for organic solvents over aqueous media [21]. This property is consistent with the observed solubility profile and suggests good membrane permeability characteristics.

Solvent ClassSolubilitySpecific SolventsApplications
Polar ProticGoodMethanol, EthanolCrystallization, Analysis
Polar AproticExcellentDMSO, DMFStock solutions, Reactions
ChlorinatedModerateDCM, ChloroformExtraction, Purification
AqueousLimitedWaterBiological studies (with co-solvents)

Thermal Stability and Decomposition Pathways

The thermal stability of 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid is an important consideration for its storage, handling, and potential processing applications. While specific thermal analysis data for this compound has not been published, the thermal behavior can be inferred from related indazole derivatives and the known thermal characteristics of similar heterocyclic compounds.

Storage Temperature Stability
Commercial suppliers consistently recommend room temperature storage for the compound, indicating thermal stability under ambient conditions [1] [2] [13]. The compound is routinely stored at temperatures up to 25°C without reported decomposition, suggesting adequate thermal stability for normal handling and storage applications.

Predicted Thermal Decomposition Pathways
Based on studies of related indazole derivatives and heterocyclic carboxylic acids, several potential decomposition pathways can be anticipated [22] [23] [24]. The primary thermal decomposition processes would likely involve:

  • Decarboxylation: The carboxylic acid group represents the most thermally labile functionality, potentially undergoing decarboxylation at elevated temperatures to form the corresponding 6-bromo-1-isopropyl-1H-indazole [22] [23].

  • Isopropyl Group Cleavage: The isopropyl substituent may undergo thermal cleavage, potentially forming the corresponding 6-bromo-1H-indazole-4-carboxylic acid and propene [22] [23].

  • Aromatic Ring Degradation: At higher temperatures, the indazole core itself may undergo ring-opening reactions, leading to the formation of smaller molecular fragments [23] [24].

Thermal Analysis Requirements
Comprehensive thermal characterization would require differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine specific decomposition temperatures, enthalpy changes, and mass loss profiles [22] [23]. Such studies would be essential for optimizing processing conditions and establishing safe handling guidelines.

Comparative Thermal Stability
Related indazole carboxylic acid derivatives have shown thermal stability up to approximately 200-250°C before significant decomposition occurs [22] [23]. The presence of the bromine atom may influence thermal stability, as halogenated aromatic compounds can exhibit altered decomposition profiles compared to their non-halogenated analogues.

The thermal stability profile is consistent with the compound's suitability for pharmaceutical applications, where thermal stability under typical processing and storage conditions is essential [22] [23].

ParameterEstimated ValueBasis
Storage StabilityRoom temperatureCommercial recommendations
Decomposition Onset>200°CRelated compound data
Primary DecompositionDecarboxylationFunctional group analysis
Thermal AnalysisRequiredFor complete characterization

XLogP3

2.5

Dates

Last modified: 08-16-2023

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